Product packaging for Carbonic acid phenyl(4-nitrophenyl) ester(Cat. No.:CAS No. 17175-11-0)

Carbonic acid phenyl(4-nitrophenyl) ester

Cat. No.: B094836
CAS No.: 17175-11-0
M. Wt: 259.21 g/mol
InChI Key: IICMBPLBSCZBTN-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of carbonic acid phenyl(4-nitrophenyl) ester and related p-nitrophenyl (PNP) activated esters stems from their enhanced reactivity and versatility. In organic synthesis, these compounds are highly effective acylating agents. The 4-nitrophenoxide is an excellent leaving group, facilitating the transfer of the carbo-phenoxy group to a wide range of nucleophiles, such as amines and alcohols. This reactivity is harnessed in the synthesis of carbamates, ureas, and other carbonates under mild conditions nih.gov. For instance, p-nitrophenyl carbonates have been shown to be highly electrophilic reagents that react readily with amidine bases like DBU and DBN nih.gov.

In medicinal chemistry and chemical biology, activated esters are indispensable tools. PNP esters are frequently used to attach prosthetic groups to biomolecules for applications in positron emission tomography (PET) imaging. Studies have shown that PNP activated esters can be superior synthons for the indirect radiofluorination of biomolecules, demonstrating favorable stability and acylation kinetics compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters rsc.orgnih.govrsc.org. Furthermore, the principle of using nitrophenyl esters as activated precursors is being explored for developing prodrugs of pharmaceuticals containing sulfonic acid groups, aiming to improve their bioavailability acs.org. The general utility of p-nitrophenyl esters as substrates in biochemical assays, for example, to measure the activity of enzymes like arylsulfatase, further underscores their importance in biomedical research ontosight.ai.

Overview of Activated Aryl Ester Systems as Precursors in Chemical Transformations

An active ester, in the context of organic chemistry, is an ester functional group that is highly susceptible to nucleophilic attack wikipedia.org. This "activation" is typically achieved by modifying the alcohol-derived portion (the alkoxy group) of the ester with electron-withdrawing substituents wikipedia.org. This compound is a prime example of an activated aryl ester system.

The key to its enhanced reactivity lies in the electronic effect of the 4-nitrophenyl group. The strong electron-withdrawing nature of the nitro group (a -NO₂ group) significantly increases the electrophilicity of the carbonate's carbonyl carbon. This is due to the inductive and resonance effects that pull electron density away from the carbonyl center, making it more attractive to nucleophiles.

Simultaneously, the electron-withdrawing nitro group stabilizes the resulting 4-nitrophenoxide anion after it departs during a nucleophilic acyl substitution reaction. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the reaction rate. Classically, derivatives of nitrophenols and pentafluorophenol (B44920) are used to form activated esters for this reason wikipedia.org. The general mechanism involves the attack of a nucleophile (e.g., an amine) on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the product and release the stable 4-nitrophenoxide leaving group nih.govsaskoer.ca. This high reactivity makes them excellent acylating agents, particularly for forming amide bonds wikipedia.org.

Relative Reactivity of Esters towards Nucleophiles
Ester TypeActivating GroupLeaving Group StabilityReactivity
Alkyl Ester (e.g., Ethyl acetate)NoneLow (Alkoxide)Low
Aryl Ester (e.g., Phenyl acetate)PhenylModerate (Phenoxide)Moderate
Activated Aryl Ester (e.g., 4-Nitrophenyl acetate)4-NitrophenylHigh (4-Nitrophenoxide)High

Historical Development and Evolution of Research on Activated Phenyl Carbonates

The development of activated phenyl carbonates is intrinsically linked to the broader history of organic synthesis, particularly in the fields of peptide chemistry and the search for safer reagents.

Historically, the introduction of carbonyl groups into molecules often relied on the use of highly toxic and hazardous phosgene (B1210022) (COCl₂) gas. While effective, the dangers associated with phosgene spurred a long-standing search for safer alternatives kobe-u.ac.jpkobe-u.ac.jp. This led to the development of solid phosgene substitutes like triphosgene (B27547) (bis(trichloromethyl)carbonate) and liquid reagents like diphosgene epa.govpatsnap.com. Another major advancement was the development of diphenyl carbonate (DPC) as a less toxic substitute, particularly for the industrial production of polycarbonates kobe-u.ac.jp. However, the lower reactivity of DPC limited its application in finer chemical synthesis kobe-u.ac.jp. This reactivity gap created the need for "activated" carbonates that were both safer than phosgene and more reactive than DPC.

Concurrently, the field of peptide synthesis was rapidly advancing. The work of pioneers like Emil Fischer and the later development of reversible Nα-protecting groups by Bergmann and Zervas laid the foundation for modern peptide chemistry nih.gov. The true revolution came with Robert Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, which made the synthesis of long peptides routine and earned him the Nobel Prize peptide.commasterorganicchemistry.com. A cornerstone of SPPS and solution-phase synthesis is the activation of the carboxylic acid of an amino acid to facilitate peptide bond formation wikipedia.org. Activated esters, including those derived from p-nitrophenol, became crucial reagents in this process, allowing for efficient coupling reactions under mild conditions, thereby minimizing side reactions like racemization epa.govnih.gov.

The convergence of these two research streams—the quest for phosgene-free carbonylating agents and the need for efficient activating groups in peptide synthesis—led to the exploration and widespread adoption of activated phenyl carbonates. These reagents offered a balance of high reactivity, stability, and improved safety, cementing their role as versatile and indispensable tools in the modern synthetic chemist's arsenal. The ongoing development of even more efficient and environmentally friendly carbonylation methods, including those using carbon dioxide as a C1 source, continues this evolutionary trend researchgate.netacs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B094836 Carbonic acid phenyl(4-nitrophenyl) ester CAS No. 17175-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICMBPLBSCZBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269135
Record name Carbonic acid, 4-nitrophenyl phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17175-11-0
Record name Carbonic acid, 4-nitrophenyl phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17175-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 4-nitrophenyl phenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Carbonic Acid Phenyl 4 Nitrophenyl Ester and Analogues

Classical and Contemporary Approaches to Aryl Carbonate Ester Synthesis

The synthesis of unsymmetrical aryl carbonates such as Carbonic acid phenyl(4-nitrophenyl) ester relies on precise chemical reactions that can control the addition of two different aryl groups to a central carbonate moiety.

Preparation via Activated Chloroformate Intermediates (e.g., 4-Nitrophenyl Chloroformate)

A primary and widely utilized method for synthesizing aryl carbonates involves activated chloroformate intermediates. 4-Nitrophenyl chloroformate is a key reagent in this approach due to the electron-withdrawing nature of the nitro group, which makes the 4-nitrophenoxy group a good leaving group. tandfonline.comemerginginvestigators.org The synthesis of this compound can be achieved by reacting 4-nitrophenyl chloroformate with phenol (B47542).

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govepa.gov The nucleophilic hydroxyl group of phenol attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming the desired unsymmetrical carbonate. The general procedure involves adding the chloroformate to the phenol in the presence of an excess of an amine base at room temperature. epa.govresearchgate.net The stability and reactivity of 4-nitrophenyl chloroformate make it a versatile reagent for creating carbonate linkages under relatively mild conditions. researchgate.net

Activation of Carboxylic Acids for Ester Formation through Carbonate Linkers

While not a direct synthesis of this compound itself, a related contemporary application involves the use of diaryl carbonates, such as bis(4-nitrophenyl) carbonate, as activating agents for the synthesis of esters from carboxylic acids. nbinno.comnih.gov This method highlights the utility of the activated 4-nitrophenoxy group in facilitating other types of esterifications.

In this approach, a carboxylic acid reacts with bis(4-nitrophenyl) carbonate to form a highly reactive 4-nitrophenyl ester intermediate. This intermediate can then react with an alcohol or other nucleophile to form the final ester product, releasing 4-nitrophenol (B140041) as a byproduct. nih.gov The advantage of this method is that it avoids the use of harsh or moisture-sensitive reagents like acid chlorides. The use of p-nitrophenyl esters allows for the synthesis of a wide variety of compounds from commercially available carboxylic acids. nih.gov

Catalyst-Driven Synthetic Routes

Catalysis offers pathways to diaryl carbonates that can enhance reaction rates, yields, and selectivity. For diaryl carbonates in general, several catalytic strategies exist.

Phosgene-based Routes: The reaction of aromatic monohydroxy compounds (phenols) with phosgene (B1210022) can be catalyzed by aromatic nitrogen-containing heterocyclic compounds. google.com This method can achieve high conversion ratios for producing diaryl carbonates. google.com

Transesterification/Disproportionation: Unsymmetrical alkylaryl carbonates can be disproportionated into a symmetrical diaryl carbonate and a dialkyl carbonate in the presence of a catalyst. Lead compounds, such as lead oxides, have been shown to be effective catalysts for this transformation, producing high yields with high selectivity. patentcut.com

Base Catalysis: Nitrogen bicyclic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triazabicyclodecene (TBD) have been shown to promote transcarbonylation reactions and enhance the reactivity of dialkyl carbonates in various carbonylation reactions. rsc.orgnih.gov DBU, for example, has been used to facilitate the conversion of carbamates to ureas, a transformation that proceeds via nucleophilic attack on a carbonyl group, demonstrating its utility in activating such functional groups. tandfonline.com

Strategies for Enhancing Reaction Efficiency and Selectivity

For unsymmetrical carbonates like this compound, achieving high selectivity is crucial to avoid the formation of undesired symmetrical byproducts (diphenyl carbonate and bis(4-nitrophenyl) carbonate).

A key strategy involves the sequential introduction of the aryl groups, where the reactivity of the intermediate is controlled. When unsymmetrical diaryl carbonates containing a 4-nitrophenyl group are used as reagents, they exhibit excellent selectivity. Primary amines, for instance, react smoothly with these carbonates to displace the more electron-deficient aromatic substituent, which is the 4-nitrophenoxy group. tandfonline.com This predictable selectivity makes the 4-nitrophenyl group an effective activating and leaving group.

The efficiency of these syntheses can be enhanced through "one-pot" procedures. For example, the preparation of unsymmetrical ureas from 4-methoxyphenyl (B3050149) 4-nitrophenyl carbonate can be performed as a single continuous operation without isolating the intermediate carbamate (B1207046). tandfonline.com The choice of solvent and the use of a catalyst can also be beneficial. Acetonitrile is often a preferred solvent, and the addition of DBU can facilitate the second stage of sequential reactions. tandfonline.com

Below is a data table illustrating the selective displacement of the 4-nitrophenoxy group in the synthesis of carbamates from an unsymmetrical diaryl carbonate.

Table 1: Synthesis of Carbamates from 4-Methoxyphenyl 4-nitrophenyl Carbonate tandfonline.com
Amine ReactantProduct (Carbamate)Yield (%)
N-methylbenzylamine4-Methoxyphenyl N-(methyl)benzylcarbamate95
1-Benzyl-4-aminopiperidine4-Methoxyphenyl N-(1-benzylpiperidin-4-yl)carbamate96
endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane4-Methoxyphenyl N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate98
4-Aminomethylpyridine4-Methoxyphenyl N-(pyridin-4-ylmethyl)carbamate97

Considerations for Scalable and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of scalable and environmentally benign ("green") protocols. For the synthesis of diaryl carbonates, a significant consideration is the avoidance of highly toxic reagents like phosgene. acs.org Phosgene-less synthesis routes represent a major step towards sustainability in carbonate chemistry. acs.org

The use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC), is another cornerstone of green chemistry. nih.govfrontiersin.org DMC is a low-toxicity, biodegradable reagent that can be used as both a reactant and a solvent. frontiersin.orgrsc.org While direct synthesis of the target compound from DMC might be complex, catalytic transcarbonation reactions represent a more sustainable alternative to traditional methods. rsc.org

For large-scale production, continuous flow processes offer significant advantages over batch reactions, including better heat and mass transfer, improved safety, and potential for automation. rsc.org The synthesis of cyclic organic carbonates from diols and DMC has been successfully demonstrated in scalable continuous flow reactors, achieving high productivity. rsc.org Applying similar principles to the synthesis of diaryl carbonates could lead to more efficient and scalable industrial processes. Furthermore, the development of protocols that allow for catalyst recycling is a key aspect of sustainable synthesis. rsc.org

Reaction Mechanisms and Kinetics of Carbonic Acid Phenyl 4 Nitrophenyl Ester

Nucleophilic Acyl Substitution Pathways

The reactivity of carbonic acid phenyl(4-nitrophenyl) ester is predominantly characterized by nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of one of the leaving groups, either phenoxide or 4-nitrophenoxide, with the latter being significantly more favorable due to its lower pKa.

Kinetic and Mechanistic Studies of Aminolysis Reactions

The aminolysis of this compound has been the subject of detailed kinetic studies, particularly with primary and secondary alicyclic amines. These reactions are proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T+/-). nih.govresearchgate.net

Kinetic investigations involving a series of primary and secondary amines in an 80 mol% H₂O–20 mol% DMSO mixture at 25.0 °C show distinct behaviors. For reactions with secondary amines, plots of the observed rate constant (kobsd) versus amine concentration are linear. researchgate.net However, for primary amines, the Brønsted-type plots (a graph of the logarithm of the rate constant versus the pKₐ of the conjugate acid of the amine) are found to be curved. nih.gov

This curvature in the Brønsted plot is a significant finding, as it indicates a change in the rate-determining step (RDS) of the reaction as the basicity of the amine nucleophile changes. nih.gov For weakly basic amines, the breakdown of the tetrahedral intermediate to form the products (the k₂ step) is the RDS. As the basicity of the amine increases, the rate of this breakdown step also increases until it is no longer rate-limiting. For strongly basic amines, the initial nucleophilic attack by the amine to form the tetrahedral intermediate (the k₁ step) becomes the RDS. nih.gov

Hydrolysis Pathways: Acid-Catalyzed, Base-Catalyzed, and Neutral Hydrolysis

kh = kN + kA[H⁺] + kB[OH⁻]

For most esters with good leaving groups, such as the 4-nitrophenoxide group, the neutral and base-catalyzed pathways dominate in the environmentally relevant pH range of 5-9.

Specific rate constants and activation parameters for the hydrolysis of this compound are not extensively documented. However, data from analogous compounds illustrate the magnitudes involved. For the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) in water at 25.0 °C, the second-order rate constant (kN) is 11.6 M⁻¹s⁻¹. scholaris.ca Esters with the 4-nitrophenyl group are highly reactive due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide leaving group. This high reactivity makes them excellent substrates for mechanistic studies, often serving as models for biochemical acyl transfer reactions. nih.govnih.gov

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k_N) [M⁻¹s⁻¹]
p-Nitrophenyl AcetateOH⁻H₂O25.011.6
S-p-Nitrophenyl ThioacetateOH⁻H₂O25.05.90

This table presents data for compounds analogous to this compound to illustrate typical rate constants for alkaline hydrolysis.

The solvent environment significantly impacts the rate of hydrolysis. Studies on the alkaline hydrolysis of p-nitrophenyl acetate in varying mixtures of dimethyl sulfoxide (B87167) (DMSO) and water show a dramatic increase in the reaction rate as the proportion of DMSO increases. scholaris.ca For example, the second-order rate constant for the reaction of p-nitrophenyl acetate with hydroxide (B78521) increases from 11.6 M⁻¹s⁻¹ in pure water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO. scholaris.ca This rate enhancement is primarily attributed to the desolvation and destabilization of the hydroxide ion in the ground state, which increases its nucleophilicity. The transition state is less affected by the solvent change.

Solvent isotope effects (SIE), determined by comparing reaction rates in H₂O and deuterium (B1214612) oxide (D₂O), are a powerful tool for elucidating reaction mechanisms. For reactions involving a rate-limiting proton transfer, a primary kinetic isotope effect (kH₂O/kD₂O) of 2–3 is typically observed. mdpi.com For base-catalyzed hydrolysis of p-nitrophenyl esters where hydroxide acts as the nucleophile in a bimolecular reaction, an inverse solvent isotope effect (kH₂O/kD₂O < 1, often around 0.5-0.6) is expected. chemrxiv.org This is because the deuteroxide ion (DO⁻) is a stronger base than the hydroxide ion (HO⁻), and the reaction rate is directly proportional to the concentration and reactivity of the base. Conversely, for specific acid catalysis, an inverse effect (kH₃O⁺/kD₃O⁺ < 1) is also observed because D₃O⁺ is a stronger acid than H₃O⁺. chemrxiv.orgchemrxiv.org

The rate of nucleophilic acyl substitution is highly dependent on the ability of the leaving group to depart from the tetrahedral intermediate. A better leaving group is one that is more stable on its own, which generally corresponds to the conjugate base of a stronger acid (i.e., having a lower pKₐ).

The 4-nitrophenoxide group is an excellent leaving group because its parent acid, 4-nitrophenol (B140041), is relatively acidic with a pKₐ of approximately 7.1. The negative charge on the departing phenoxide ion is stabilized by resonance, particularly by the strong electron-withdrawing nitro group at the para position. This inherent stability facilitates the breakdown of the tetrahedral intermediate, making esters of 4-nitrophenol, including this compound, highly susceptible to nucleophilic attack compared to esters with poorer leaving groups like phenoxide (from phenol (B47542), pKₐ ≈ 10) or alkoxides (from alcohols, pKₐ ≈ 16-18). The high reactivity imparted by the 4-nitrophenyl group makes these compounds valuable reagents in organic synthesis and as substrates for assaying enzyme activity. nih.gov

Linear Free Energy Relationships (LFERs) in Reactivity Investigations

Linear Free Energy Relationships (LFERs) are instrumental in understanding reaction mechanisms by correlating rate constants with equilibrium constants. The Brønsted equation is a prominent LFER used in the study of aminolysis and hydrolysis reactions.

As mentioned previously, the aminolysis of this compound with primary and secondary amines provides a classic example of the application of LFERs. nih.govresearchgate.net The Brønsted-type plot for the reaction with secondary amines exhibits a downward curvature, with the slope (βnuc) decreasing from 0.98 for weakly basic amines to 0.26 for strongly basic amines. researchgate.net

A large βnuc value (close to 1.0) indicates that the transition state of the rate-determining step is very product-like, with a significant degree of bond formation between the nucleophile and the carbonyl carbon. This is consistent with the breakdown of the tetrahedral intermediate (k₂ step) being rate-limiting.

A small βnuc value (close to 0) suggests a reactant-like transition state with little bond formation in the RDS. This is consistent with the initial nucleophilic attack (k₁ step) being rate-limiting.

The observed downward curvature in the Brønsted plot for the aminolysis of this compound is therefore strong evidence for a stepwise mechanism with a change in the rate-determining step from the breakdown of the tetrahedral intermediate for weak amine nucleophiles to its formation for strong amine nucleophiles. nih.govresearchgate.net This detailed mechanistic insight is a direct result of applying LFER principles to the kinetic data.

Hammett Equation Applications for Electronic Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the reaction rate constant (k) or equilibrium constant (K) of a series of reactions to the electronic properties of substituents. While direct Hammett studies on this compound are not extensively documented in isolation, the principles can be readily applied by examining related systems, such as the hydrolysis of other para-substituted nitrophenyl benzoate (B1203000) esters. semanticscholar.orgacs.org

In a typical application, the logarithm of the rate constant (log k) for the reaction of a series of substituted phenyl esters is plotted against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides valuable information about the transition state of the rate-determining step. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge.

For the aminolysis or hydrolysis of this compound, a nucleophilic attack on the carbonyl carbon is the initial step. This process involves the formation of a tetrahedral intermediate with a negative charge on the carbonyl oxygen. Therefore, it is anticipated that a Hammett plot for the reaction of a series of substituted phenyl 4-nitrophenyl carbonates would yield a positive ρ value. Electron-withdrawing substituents on the phenyl ring would stabilize the developing negative charge in the transition state, thus increasing the reaction rate. The magnitude of the ρ value would further indicate the extent of charge development and the sensitivity of the reaction to substituent effects. semanticscholar.org

A hypothetical Hammett plot for the reaction of substituted phenyl 4-nitrophenyl carbonates with an amine would likely show a linear correlation. The data for such a plot would be generated by measuring the second-order rate constants for the reaction of each substituted ester.

Hypothetical Hammett Data for Aminolysis of Substituted Phenyl 4-Nitrophenyl Carbonates

Substituent (X) σ value Rate Constant (k) M⁻¹s⁻¹ log(k/k₀)
4-OCH₃ -0.27 0.5 -0.30
4-CH₃ -0.17 0.7 -0.15
H 0.00 1.0 0.00
4-Cl 0.23 2.5 0.40
4-CN 0.66 15.0 1.18

This table is illustrative and presents hypothetical data to demonstrate the application of the Hammett equation.

Brønsted-Type Plots in Nucleophilic Reactivity Correlations

Brønsted-type plots are another essential tool for elucidating reaction mechanisms, particularly in nucleophilic substitution reactions. These plots correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The slope of the plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state. nih.govresearchgate.net

For the aminolysis of this compound, a series of amines with varying basicities would be reacted with the ester. The resulting Brønsted-type plot can be either linear or curved. A linear plot with a βnuc value between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism where the nucleophilic attack is the rate-determining step. nih.gov A larger βnuc value suggests a greater degree of bond formation between the nucleophile and the electrophilic center in the transition state.

In some cases, the Brønsted-type plot for the aminolysis of aryl carbonates exhibits a downward curvature. nih.govresearchgate.net This curvature is often interpreted as evidence for a change in the rate-determining step (RDS) of a stepwise mechanism involving a tetrahedral intermediate. For highly basic amines, the breakdown of the tetrahedral intermediate to products is the RDS, while for less basic amines, the initial nucleophilic attack is rate-limiting. nih.govrsc.org

Kinetic studies on the reactions of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines have shown such downward curvature in the Brønsted-type plot, with the slope decreasing as the pKa of the conjugate acid of the amine increases. researchgate.net This suggests that the reaction proceeds through a zwitterionic tetrahedral intermediate. researchgate.net

Illustrative Brønsted Data for the Aminolysis of this compound

Amine pKa of Conjugate Acid Rate Constant (k) M⁻¹s⁻¹ log(k)
Morpholine 8.33 5.0 0.70
Piperazine (B1678402) 9.83 25.0 1.40
Piperidine 11.12 120.0 2.08

This table contains illustrative data to demonstrate the construction of a Brønsted-type plot.

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during a reaction is crucial for a complete mechanistic picture. For this compound, spectroscopic and computational methods are invaluable in probing the existence and nature of reaction intermediates and transition states.

Spectroscopic Probes for Reaction Progress and Intermediate Formation

UV-visible spectrophotometry is a widely used technique to monitor the kinetics of reactions involving this compound. The release of the 4-nitrophenolate (B89219) ion, which has a strong absorbance in the visible region (around 400-413 nm), provides a convenient spectroscopic handle to follow the reaction progress. emerginginvestigators.org As the reaction proceeds, the concentration of the 4-nitrophenolate ion increases, leading to a corresponding increase in absorbance at its characteristic wavelength. emerginginvestigators.org This allows for the determination of pseudo-first-order and second-order rate constants.

While direct spectroscopic observation of the tetrahedral intermediate in these reactions is challenging due to its transient nature, kinetic evidence strongly supports its formation. The upward curvature in plots of the observed rate constant versus amine concentration for the aminolysis of the related 4-nitrophenyl phenyl thionocarbonate is indicative of a reaction proceeding through two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. researchgate.net For this compound itself, linear plots are often observed, suggesting that under the specific conditions, the formation of the tetrahedral intermediate is the rate-determining step. researchgate.net

Computational Chemistry Approaches for Mechanistic Insights and Charge Density Analysis

Computational chemistry provides a powerful lens through which to examine the intricacies of reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to model the reaction pathway, calculate the energies of reactants, transition states, and intermediates, and visualize their geometries. emerginginvestigators.orgchemrxiv.org

For the aminolysis of this compound, computational studies can elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown. These calculations can confirm whether the mechanism is stepwise or concerted. Furthermore, computational models can predict the influence of substituents on the reaction rate, complementing experimental Hammett and Brønsted analyses.

Charge density analysis, such as Mulliken charge analysis, can be performed on the calculated structures to understand the electronic distribution within the molecule at different stages of the reaction. emerginginvestigators.org For instance, such analysis can quantify the partial positive charge on the carbonyl carbon of the ester, which is indicative of its electrophilicity. It can also map the delocalization of the negative charge in the tetrahedral intermediate and the transition state. Computational studies on 4-nitrophenyl benzylcarbonate have shown that the carbonyl carbon possesses a more positive Mulliken charge compared to the analogous carbamate (B1207046), explaining its faster rate of hydrolysis. emerginginvestigators.org This type of analysis provides a theoretical foundation for the observed reactivity and the effects of substituents.

Calculated Mulliken Charges for a Model Carbonate System

Atom Reactant (Ester) Tetrahedral Intermediate
Carbonyl Carbon +0.75 +0.20
Carbonyl Oxygen -0.55 -0.85
Nucleophilic Nitrogen - -0.15

This table presents hypothetical Mulliken charge data from a computational study to illustrate the changes in charge distribution during the reaction.

Reactivity and Derivatization Strategies for Carbonic Acid Phenyl 4 Nitrophenyl Ester

Utility as a Condensation Reagent in Diverse Organic Transformations

The activated nature of carbonic acid phenyl(4-nitrophenyl) ester allows it to serve as an efficient condensation reagent, facilitating the formation of new carbon-heteroatom bonds under mild conditions. It is a stable, crystalline solid that offers a safer alternative to highly toxic reagents like phosgene (B1210022) for introducing a carbonyl moiety.

This compound is an effective reagent for the synthesis of other carbonate esters and carbamates. The reaction with alcohols (transesterification) or amines (aminolysis) proceeds via a nucleophilic acyl substitution mechanism.

Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate with primary and secondary amines have shown that the reactions proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govresearchgate.netrsc.org The stability and breakdown of this intermediate are influenced by the basicity and steric nature of the attacking amine. nih.govresearchgate.net The general utility of 4-nitrophenyl activated carbonates for alkoxycarbonylation of amines to produce a wide range of carbamates is well-established. acs.org These carbamates often serve as crucial intermediates in the synthesis of pharmaceuticals or as protecting groups for amines in peptide chemistry. acs.org

The reaction with a nucleophile (NuH), such as an alcohol (R-OH) or an amine (R-NH₂), displaces the more reactive 4-nitrophenoxide leaving group to yield the corresponding phenyl carbonate or phenyl carbamate (B1207046).

Reaction Scheme: Synthesis of Carbamates and Carbonates
General reaction of this compound with nucleophiles.
Nucleophile (NuH)Product TypeProduct NameTypical Conditions
BenzylamineCarbamatePhenyl N-benzylcarbamateDichloromethane, Triethylamine (B128534), rt
PiperidineCarbamatePhenyl piperidine-1-carboxylate80% DMSO/H₂O, 25°C researchgate.net
EthanolCarbonateCarbonic acid ethyl phenyl esterBase catalyst (e.g., DMAP), rt
Benzyl (B1604629) alcoholCarbonateCarbonic acid benzyl phenyl esterBase catalyst, inert solvent

This table presents illustrative examples of reactions based on the known reactivity of activated carbonates.

The synthesis of ureas can be achieved using this compound as a carbonyl source. The reaction pathway typically involves the initial formation of a carbamate intermediate, which can then react with another amine to form a urea (B33335) derivative. This stepwise approach is particularly useful for the directed synthesis of unsymmetrical ureas.

The general method involves reacting the activated carbonate with a primary or secondary amine (Amine 1) to form a phenyl carbamate intermediate. This stable intermediate can be isolated and subsequently reacted with a different amine (Amine 2) to yield an unsymmetrical urea. google.com This method avoids the direct use of often unstable and hazardous isocyanates. google.com Symmetrical ureas can be formed by altering the reaction conditions, for instance by using an excess of a single amine.

Amine 1IntermediateAmine 2Final Product (Unsymmetrical Urea)
AnilinePhenyl N-phenylcarbamateCyclohexylamine1-Cyclohexyl-3-phenylurea
BenzylaminePhenyl N-benzylcarbamate4-Fluoroaniline1-Benzyl-3-(4-fluorophenyl)urea
MethylaminePhenyl N-methylcarbamateIsopropylamine1-Isopropyl-3-methylurea

This table illustrates a synthetic strategy for unsymmetrical ureas based on methodologies developed for phenyl carbamates. google.com

Chemical Activation of Hydroxyl and Amine Functional Groups for Subsequent Reactions

A key application of this compound and related reagents like 4-nitrophenyl chloroformate is the activation of otherwise unreactive functional groups. researchgate.net Hydroxyl and amine groups can be converted into 4-nitrophenyl carbonate and carbamate derivatives, respectively. researchgate.netemerginginvestigators.org These derivatives are significantly more reactive in subsequent substitution reactions because 4-nitrophenoxide is a superior leaving group compared to hydroxide (B78521) or amide ions.

This strategy is widely employed in polymer chemistry and materials science. For example, polymers bearing hydroxyl groups can be activated by reaction with 4-nitrophenyl chloroformate to form pendant 4-nitrophenyl carbonate esters. reddit.comresearchgate.net These activated sites on the polymer backbone are then readily substituted by a variety of nucleophiles, such as amines or other alcohols, allowing for controlled functionalization of the polymer. reddit.comresearchgate.net Similarly, forming a carbamate from a primary or secondary amine can serve as an activation step for N-demethylation or other transformations. researchgate.net

Functional GroupActivating ReagentActivated IntermediateSubsequent ReactionProduct of Subsequent Reaction
Polymer-OH4-Nitrophenyl ChloroformatePolymer-O-(C=O)-O-pNPAminolysis with Drug-NH₂Polymer-O-(C=O)-NH-Drug researchgate.net
R-OH (Alcohol)4-Nitrophenyl ChloroformateR-O-(C=O)-O-pNPReaction with R'-NH₂R-O-(C=O)-NH-R' (Carbamate)
R-NH₂ (Amine)This compoundR-NH-(C=O)-O-PhReaction with R'-NH₂R-NH-(C=O)-NH-R' (Urea)

This table summarizes the activation strategy for hydroxyl and amine groups.

Intramolecular Cyclization Reactions and Ring-Closure Methodologies

The activation of functional groups by forming a 4-nitrophenyl carbonate or a related ester can be powerfully applied to intramolecular cyclization reactions. When a molecule contains both a hydroxyl group and a second, suitably positioned internal nucleophile, activation of the hydroxyl group can trigger a spontaneous or induced ring-closure reaction.

This methodology has been used to synthesize cyclic compounds such as thiazolidinones, which are important in β-lactam chemistry. epa.gov The strategy involves activating a hydroxyl or thiol group within a molecule that also contains a nucleophilic moiety like an enolate. The subsequent intramolecular nucleophilic attack displaces the 4-nitrophenyl group, leading to the formation of a new heterocyclic ring. epa.gov This approach is versatile and can be adapted to synthesize various cyclic carbamates, lactones, and other heterocyclic systems, depending on the nature of the starting bifunctional molecule.

Bifunctional ReactantInternal NucleophileActivated GroupResulting Cyclic Product
3-Aminopropan-1-olAmine (-NH₂)Hydroxyl (-OH)1,3-Oxazinan-2-one (Cyclic Carbamate)
Mercaptoacetic acid esterEnolateThiol (-SH)Thiazolidinone derivative epa.gov
4-Hydroxybutanoic acidCarboxylate (-COO⁻)Hydroxyl (-OH)Tetrahydrofuran-2-one (γ-Butyrolactone)

This table provides conceptual examples of intramolecular cyclizations enabled by 4-nitrophenyl activation.

Transition Metal-Catalyzed Decarbonylative Olefination Reactions

While not a direct reaction of this compound itself, the underlying principle of using a 4-nitrophenyl ester as a reactive intermediate is central to certain transition metal-catalyzed reactions. Specifically, carboxylic acids can be converted into their highly reactive 4-nitrophenyl esters, which can then undergo palladium-catalyzed decarbonylative olefination. epa.gov

In this process, the carboxylic acid is first activated by conversion to its 4-nitrophenyl ester. This active ester then enters a palladium catalytic cycle. The reaction with a Pd(0) complex is followed by decarbonylation (loss of CO) and subsequent steps that couple the remaining fragment of the carboxylic acid with an olefin. This transformation provides a synthetic route to substituted olefins from readily available carboxylic acids and olefins, showcasing the utility of 4-nitrophenyl esters as activated intermediates in organometallic catalysis. epa.gov

Carboxylic AcidOlefinCatalyst SystemOlefin Product
Benzoic AcidStyrenePd CatalystStilbene
Hexanoic Acid1-OctenePd CatalystTetradecenes
Cinnamic AcidNorbornenePd CatalystSubstituted Norbornene

This table illustrates the types of transformations possible via decarbonylative olefination of activated 4-nitrophenyl esters. epa.gov

Advanced Research Applications and Material Science Relevance

Applications in Peptide and Protein Chemistry

The activation of carboxylic acids is a fundamental step in peptide synthesis and protein modification. The 4-nitrophenyl ester moiety provides a reliable method for creating activated intermediates that readily react with primary amines.

Facilitating Peptide Bond Formation with Unprotected Amino Acids

Conventional peptide synthesis is a lengthy process that requires multiple protection and deprotection steps for the amino acid functional groups to ensure sequence specificity and prevent side reactions. researchgate.net A more efficient and environmentally friendly approach is the use of unprotected amino acids, which eliminates these intermediate steps. researchgate.net This strategy, however, presents challenges such as undesired polymerization and racemization. researchgate.net

The in situ formation of active esters using reagents like Carbonic acid phenyl(4-nitrophenyl) ester offers a solution. In this method, an N-terminally protected amino acid is activated by the reagent, forming a highly reactive 4-nitrophenyl ester intermediate. This active ester can then directly react with the amino group of an unprotected amino acid in the aqueous phase to form a peptide bond. researchgate.netchemrxiv.org This approach has been noted as a promising strategy for greening peptide synthesis. researchgate.net

Key Features of p-Nitrophenyl Ester Activation with Unprotected Amino Acids

FeatureDescriptionReference
Reaction Principle An N-protected amino acid is activated to a p-nitrophenyl ester, which then couples with an unprotected amino acid. researchgate.net
Key Advantage Eliminates the need for C-terminal protection and subsequent deprotection steps, improving synthetic efficiency. researchgate.net
Reagents Utilizes inexpensive, non-explosive, and less toxic reagents compared to some other coupling agents. researchgate.net
Challenge Mitigation Helps to suppress undesired polymerization and racemization, which are common issues in N→C peptide synthesis with unprotected amino acids. researchgate.net

Resin Activation for Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, where a peptide chain is incrementally built on an insoluble polymer resin support. nih.govosti.gov The activation of the resin is a critical step for anchoring the first amino acid or for creating reactive sites for specific chemical modifications, such as peptide cyclization.

Reagents that can introduce a 4-nitrophenyl carbonate moiety, such as p-nitrophenyl chloroformate, are used to activate specialized linkers on the resin, like the Dawson Dbz (diaminobenzoyl) linker. rsc.org this compound can function similarly. The process involves the reaction of the reagent with an amine or hydroxyl group on the resin linker. This forms a resin-bound active carbonate. This activated site is highly susceptible to nucleophilic attack. For instance, treatment with a thiol can generate a peptide thioester, a crucial intermediate for native chemical ligation (NCL). nih.gov A significant advantage of this method is that the release of the yellow 4-nitrophenolate (B89219) anion provides a visual confirmation of the reaction's progress. frontiersin.org

Strategies for Covalent Immobilization of Proteins and Biomolecules on Surfaces

The covalent attachment of proteins and other biomolecules to solid surfaces is essential for the development of biosensors, diagnostic arrays, and biocompatible implants. nih.gov The goal is to form a stable linkage that preserves the biomolecule's structure and function. The reactivity of the 4-nitrophenyl carbonate group is well-suited for this purpose.

The strategy involves a two-step process:

Surface Activation: The material surface, which typically possesses hydroxyl (-OH) or amine (-NH2) groups, is first treated with this compound. This reaction forms a surface-tethered 4-nitrophenyl carbonate, effectively creating a highly reactive "activated surface".

Biomolecule Coupling: The activated surface is then exposed to a solution containing the protein or biomolecule. Nucleophilic side chains on the protein's surface, primarily the ε-amino group of lysine (B10760008) residues, attack the activated carbonate. broadpharm.com This displaces the 4-nitrophenoxide leaving group and forms a highly stable carbamate (B1207046) (urethane) bond, covalently immobilizing the protein. broadpharm.com This method has been successfully used to immobilize proteins on orthopedic biomaterials like Co-Cr-Mo and Ti-6Al-4V. nih.gov

Prodrug Design and Enzyme-Responsive Drug Delivery Systems

Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of active drugs, such as poor solubility, low permeability, instability, or off-target toxicity. researchgate.net A prodrug is an inactive derivative that is converted into the active drug in vivo through enzymatic or chemical transformation. researchgate.net

Development of Carbonate-Based Prodrug Constructs

Carbonate linkages are frequently used in prodrug design to mask hydroxyl or carboxyl groups on a parent drug molecule. ebrary.netmdpi.com These carbonate-based prodrugs are typically more stable than corresponding ester prodrugs but are still susceptible to cleavage by endogenous enzymes. ebrary.netmdpi.com

This compound can be used as a reagent to synthesize such prodrugs. It can link a drug molecule (containing a nucleophilic hydroxyl group) to a promoiety. The resulting carbonate prodrug can exhibit improved physicochemical properties. For example, attaching a hydrophilic promoiety like polyethylene (B3416737) glycol (PEG) via a carbonate bond can dramatically increase the water solubility of a hydrophobic drug, enabling intravenous administration. ebrary.netmdpi.com Conversely, attaching a lipophilic promoiety can enhance absorption across cellular membranes.

Engineered Enzyme-Triggered Drug Release Mechanisms

A key feature of advanced drug delivery systems is the ability to release the therapeutic payload specifically at the site of action, minimizing systemic exposure and side effects. This can be achieved by designing prodrugs that are activated by enzymes overexpressed in pathological tissues, such as tumors or sites of inflammation. nih.govrsc.org

Carbonate-based prodrugs are particularly amenable to this strategy as they are substrates for various esterases. ebrary.netmdpi.com A prodrug constructed with a carbonate linker can be designed to be stable in general circulation but to undergo rapid hydrolysis upon encountering high concentrations of specific esterases (e.g., carboxylesterases, cholesterol esterase) in a target tissue. mdpi.comnih.gov The cleavage of the carbonate bond releases the active drug, concentrating its therapeutic effect where it is most needed. nih.gov This enzyme-responsive release mechanism is a cornerstone of targeted cancer therapy and inflammation treatment. nih.govresearchgate.net Furthermore, systems incorporating a 4-nitrophenol (B140041) carbonate moiety can serve as a useful research tool, as the release of the 4-nitrophenolate ion upon cleavage provides a colorimetric signal that can be used to monitor the rate of drug release. nih.gov

Examples of Enzyme-Triggered Release Concepts

Prodrug ConceptTriggering Enzyme ClassTherapeutic AreaReference
Polymer-Indomethacin ConjugateCholesterol EsteraseAnti-inflammatory nih.gov
Ligand-Directed Carbonate ProdrugEsterases (general)Immunostimulation / Drug Delivery nih.gov
General Carbonate ProdrugsEsterases (general)Various (e.g., anticancer) ebrary.netmdpi.com

Radiochemistry: Development of Synthons for Indirect Radiofluorination of Biomolecules

This compound and its derivatives, particularly 4-nitrophenyl (PNP) activated esters, have emerged as significant synthons in the field of radiochemistry for the indirect radiofluorination of biomolecules. rsc.orgnih.govresearchgate.net This method is a cornerstone for positron emission tomography (PET), an imaging technique that relies on molecules labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). The indirect labeling approach involves a multi-step process where an ¹⁸F-labeled prosthetic group, or synthon, is first synthesized and then conjugated to a biomolecule. nih.govnih.gov

Traditionally, the preparation of these ¹⁸F-labeled activated esters was often a complex, multi-step procedure. nih.govresearchgate.net However, research has demonstrated that 4-nitrophenyl esters can be used to rapidly prepare ¹⁸F-labeled acylation synthons in a single step. rsc.orgnih.govresearchgate.net This streamlined process enhances the efficiency of producing radiolabeled biomolecules for PET imaging.

A comparative study highlighted the superiority of PNP activated esters over the commonly used 2,3,5,6-tetrafluorophenyl (TFP) activated esters for direct radiofluorination. rsc.orgnih.govresearchgate.net The research involved synthesizing PNP and TFP esters of 4-iodobenzoic acid and 6-bromonicotinic acid. nih.gov The PNP esters were noted for their high yields and ease of purification through recrystallization, a convenient characteristic compared to their TFP counterparts. nih.gov

The subsequent radiofluorination reactions demonstrated that PNP-based precursors consistently provided higher radiochemical yields (RCY) of the desired ¹⁸F-labeled synthons. For example, the synthesis of [¹⁸F]4-fluorobenzoyl-PNP ester ([¹⁸F]20) from its corresponding iodonium (B1229267) tosylate precursor (16) resulted in a significantly higher yield than the TFP equivalent. nih.gov

Comparative Radiochemical Yields (RCY) of ¹⁸F-Labeled Synthons
Precursor CompoundActivated Ester Type¹⁸F-Labeled SynthonRadiochemical Yield (RCY %)*
(4-methoxyphenyl)-(phenyl)iodonium tosylate 16PNP[¹⁸F]2075 ± 6%
(4-methoxyphenyl)-(phenyl)iodonium tosylate 17TFP[¹⁸F]248 ± 5%
Ammonium species 18PNP[¹⁸F]2162 ± 5%
Ammonium species 19TFP[¹⁸F]245 ± 4%

*Decay-corrected yields from radio-HPLC analysis. Data sourced from research findings. nih.gov

Furthermore, the acylation efficiency of these synthons was tested by reacting them with benzylamine. The results indicated that the PNP-derived synthons led to higher yields of the amidated product, underscoring their favorable acylation kinetics. nih.govresearchgate.net This superiority was also demonstrated in the direct radiolabeling of a c(RGDyK) peptide, a molecule of interest for imaging integrin expression. nih.gov The use of an ¹⁸F-labeled prosthetic group, 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP), synthesized from 4-nitrophenyl 2-bromopropionate, has also been shown to be a versatile and efficient method for preparing radiolabeled peptides like [¹⁸F]GalactoRGD for PET imaging. nih.gov

These findings collectively establish that 4-nitrophenyl activated esters are highly effective synthons for the indirect radiofluorination of biomolecules, offering advantages in synthesis, yield, and conjugation efficiency. rsc.orgnih.govresearchgate.net

Functionalization of Polymeric Materials and Linker Systems for Bioconjugates

The activated ester functionality, particularly the p-nitrophenyl ester group, plays a crucial role in materials science for the functionalization of polymers and the construction of linker systems for bioconjugation. This reactivity is harnessed to immobilize or conjugate bioactive agents to various substrates.

In polymer science, materials functionalized with 4-nitrophenyl acrylate (B77674) have been used to create porous polymer supports. researchgate.net These activated polymer beads can then react with various nucleophiles, such as amines (e.g., morpholine, piperidine, tris(2-aminoethyl)amine), to yield supports with high loadings of reactive groups. researchgate.net This method allows for the covalent attachment of molecules for applications like solid-phase extraction. For instance, polymers bearing piperazine (B1678402) moieties, prepared from a 4-nitrophenylacrylate precursor, have been successfully used to sequester atrazine (B1667683) from aqueous solutions through irreversible covalent bonding. researchgate.net

In the realm of bioconjugation, p-nitrophenyl esters are integral to linker systems designed to connect biomolecules, such as carbohydrates, to proteins to form neoglycoproteins. researchgate.netacs.orgnih.gov The p-nitrophenyl ester is considered an "active ester" due to the strong electron-withdrawing nature of the nitro group, making it susceptible to nucleophilic attack by amines under mild conditions. acs.orgnih.gov

One notable example is the use of p-nitrophenyl anthranilate (PNPA) as a heterobifunctional linker. acs.orgnih.gov PNPA contains two distinct functional groups: an aromatic amine and a p-nitrophenyl ester. The amine group can react with the reducing end of a free glycan via reductive amination, while the active ester remains available for subsequent reaction with a protein's amine groups (e.g., lysine residues). acs.orgnih.gov A key advantage of this system is that the active ester is well-tolerated during the initial reductive amination step, allowing for a sequential and controlled conjugation process. acs.orgnih.gov

Homobifunctional linkers, such as di-p-nitrophenyl adipate (B1204190) ester, are also employed. researchgate.net These linkers react with amino-functionalized oligosaccharides to form a stable amide half-ester, which can then be purified before being conjugated to a protein like bovine serum albumin (BSA). researchgate.net This approach has been noted for the increased hydrolytic stability of the PNP ester derivatives compared to other active esters like N-hydroxysuccinimide (NHS) esters. researchgate.net

Applications of p-Nitrophenyl Ester in Functionalization and Bioconjugation
Application AreaSpecific UseKey FeaturesExample Molecules/Systems
Polymer FunctionalizationCreation of reactive polymer supportsEnables covalent immobilization of molecules4-nitrophenyl acrylate copolymers
BioconjugationHeterobifunctional linker for neoglycoproteinsSelective, sequential conjugation of glycans and proteinsp-nitrophenyl anthranilate (PNPA)
BioconjugationHomobifunctional linker for neoglycoproteinsImproved hydrolytic stability compared to NHS estersdi-p-Nitrophenyl adipate ester

The conjugation of these linkers to proteins not only forms a stable covalent bond but can also impart useful properties, such as fluorescence, which provides a convenient method for monitoring the reaction and quantifying the products. acs.org The versatility and controlled reactivity of p-nitrophenyl esters make them valuable tools for developing advanced materials and bioconjugates. axispharm.com

Analytical Methodologies for Research on Carbonic Acid Phenyl 4 Nitrophenyl Ester

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopy is a cornerstone in the analysis of Carbonic acid phenyl(4-nitrophenyl) ester, providing both real-time reaction data and detailed structural information.

The hydrolysis or aminolysis of this compound involves the release of 4-nitrophenol (B140041), a chromophoric leaving group. This property is extensively utilized for real-time reaction monitoring via UV-Visible spectroscopy. emerginginvestigators.orgsemanticscholar.org Under basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum. emerginginvestigators.orgresearchgate.net

The appearance of the yellow-colored 4-nitrophenolate ion provides a direct, non-invasive method to track the progress of the reaction. emerginginvestigators.org Researchers can monitor the increase in absorbance at the specific wavelength corresponding to the maximum absorbance (λmax) of the 4-nitrophenolate ion, which is typically around 400-413 nm. emerginginvestigators.orgsemanticscholar.orgresearchgate.net This peak does not overlap with the absorption spectra of the parent ester, allowing for clear quantification. emerginginvestigators.org By recording absorbance values at regular time intervals, a kinetic profile of the reaction can be constructed. semanticscholar.org This technique is highly sensitive and allows for the determination of reaction rates and the investigation of how factors like pH, temperature, and catalyst presence affect the reaction kinetics. emerginginvestigators.org

Table 1: Spectroscopic Data for 4-Nitrophenol Detection

Analyte Condition λmax (nm) Molar Absorptivity (ε) Reference
4-Nitrophenol Acidic/Neutral ~317-320 Not specified researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and any intermediates or side products formed during its synthesis. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, integration values, and coupling patterns of the protons on the phenyl and 4-nitrophenyl rings confirm the successful formation of the unsymmetrical ester. For instance, the aromatic protons of the two different rings will appear in distinct regions of the spectrum, and their splitting patterns will reveal their connectivity. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon of the carbonate group is particularly diagnostic. rsc.org The distinct signals for each of the 13 carbon atoms in the molecule confirm the presence and electronic environment of each carbon, verifying the final structure. mdpi.com Advanced 2D NMR techniques, such as COSY and HSQC, can be employed if the structure is more complex or if there is significant signal overlap in the 1D spectra.

Table 2: Representative ¹H and ¹³C NMR Data for a Related p-Nitrophenyl Ester Data for 4-nitrophenyl-3-phenylpropanoate

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
¹H 8.26 d, J = 10 Hz 2H (aromatic, ortho to NO₂)
¹H 7.20 d, J = 10 Hz 2H (aromatic, meta to NO₂)
¹³C 170.6 - Carbonyl (C=O)
¹³C 155.5 - Aromatic C-O
¹³C 145.4 - Aromatic C-NO₂

Source: Adapted from reference rsc.org

Chromatographic Separation Techniques for Isolation and Purity Assessment in Research Studies

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. sielc.comsielc.com

A typical HPLC method for this type of compound utilizes a reverse-phase (RP) column, such as a C18 column. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comsielc.com The gradient or isocratic elution profile is optimized to achieve a good separation between the desired product, unreacted starting materials (e.g., phenol (B47542) and 4-nitrophenyl chloroformate), and any byproducts. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly. This method is scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound. sielc.com

Gas Chromatography (GC) can also be used, particularly for assessing the purity of more volatile starting materials or related, smaller carbonate esters. nist.gov The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For this compound, HPLC is generally the preferred method due to its higher molecular weight and lower volatility.

Protocols for Kinetic Data Acquisition and Rigorous Statistical Analysis

The acquisition of reliable kinetic data is crucial for understanding the reaction mechanisms involving this compound. A typical protocol for studying its hydrolysis or aminolysis involves the following steps:

Reaction Setup : The reaction is initiated by mixing the ester solution (often in a co-solvent like DMSO to ensure solubility) with an aqueous buffer or a solution containing the nucleophile (e.g., an amine) at a constant temperature. emerginginvestigators.orgresearchgate.net

Data Collection : The reaction is monitored in real-time using a UV-Visible spectrophotometer, as described in section 7.1.1. Absorbance readings at the λmax of the 4-nitrophenolate ion are taken at fixed time intervals. emerginginvestigators.org

Kinetic Analysis : For reactions run under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to the ester), the observed rate constant (k_obsd) is determined by fitting the absorbance versus time data to a first-order exponential equation. researchgate.netacs.org

Determination of Second-Order Rate Constants : By measuring k_obsd at various concentrations of the nucleophile, a plot of k_obsd versus the nucleophile concentration can be generated. For many reactions, this plot is linear, and the slope represents the second-order rate constant (k_N). researchgate.net In more complex mechanisms, the plot may show an upward curvature, indicating a multi-step process, which requires more advanced kinetic models for analysis. researchgate.netacs.org

Rigorous statistical analysis is applied to the collected data. This includes performing experiments in triplicate to ensure reproducibility, calculating standard errors for rate constants, and using linear regression analysis for determining second-order rate constants from the plots of k_obsd versus concentration. emerginginvestigators.org This ensures the reliability and accuracy of the determined kinetic parameters.

Table 3: Mentioned Compounds

Compound Name
This compound
4-Nitrophenol
4-Nitrophenolate ion
Phenol
4-Nitrophenyl chloroformate
Acetonitrile
Dimethyl sulfoxide (B87167) (DMSO)

Q & A

Basic Research Question

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons: δ 7.2–8.3 ppm (phenyl and 4-nitrophenyl groups). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .
  • IR : Strong C=O stretch at ~1750 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • Mass Spectrometry : ESI-MS reveals molecular ion [M+H]⁺ at m/z 260.1 .

What role does this compound play in studying enzyme inhibition mechanisms?

Advanced Research Question
This ester serves as a chromogenic substrate for esterases and lipases. Hydrolysis yields 4-nitrophenol, enabling real-time activity assays. Applications:

  • Enzyme Kinetics : Measure initial rates under varying substrate concentrations to calculate Kₘ and Vₘₐₓ.
  • Inhibitor Screening : Compete with inhibitors to determine IC₅₀ values.
  • Thermal Stability : Compare enzyme activity at elevated temperatures using ester hydrolysis as a probe .

How can purity and stability of this compound be assessed during storage?

Basic Research Question

  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) resolves ester from 4-nitrophenol impurities .
  • Stability Testing :
    • Thermal : Store at 4°C under nitrogen; monitor degradation via TLC (Rf ~0.6 in ethyl acetate/hexane).
    • Hydrolytic : Use desiccants (silica gel) to minimize moisture-induced hydrolysis .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Advanced Research Question
While not commercial, scalability issues include:

  • Exothermic Reactions : Control temperature during phenyl chloroformate addition to prevent runaway reactions.
  • Byproduct Management : Optimize pyridine recovery to reduce waste.
  • Cost-Efficiency : Substitute DMAP with cheaper bases (e.g., triethylamine) without compromising yield .

How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic reactions?

Advanced Research Question
The electron-withdrawing nitro group activates the carbonate toward nucleophilic attack (e.g., by amines or alcohols). Comparative studies with analogs (e.g., 4-methylphenyl derivatives) show:

  • Rate Enhancement : Nitro-substituted esters react 10–100× faster than electron-donating substituents.
  • Mechanistic Insight : DFT calculations correlate transition state stabilization with substituent Hammett σ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.